molecular formula C7H16INO2 B10784445 Oxapropanium iodide CAS No. 21795-55-1

Oxapropanium iodide

Cat. No.: B10784445
CAS No.: 21795-55-1
M. Wt: 273.11 g/mol
InChI Key: HQWAEQCLIWVOMF-UHFFFAOYSA-M
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Description

Oxapropanium iodide (CAS 541-66-2) is a cholinergic agent with the molecular formula C₇H₁₆INO₂ and a molecular weight of 273.11 g/mol . Structurally, it consists of a 1,3-dioxolane ring linked to a trimethylammonium group, forming a quaternary ammonium salt. This compound is marketed under the trademark Dilvasene and functions as a vasodilator, likely through muscarinic receptor modulation . Its synthesis involves the quaternization of a tertiary amine precursor with methyl iodide, yielding a positively charged nitrogen center that enhances water solubility and limits blood-brain barrier penetration .

Key properties include:

  • Percent composition: C (30.78%), H (5.90%), I (46.47%), N (5.13%), O (11.72%) .
  • SMILES/InChIKey: [I-].C[N+](C)(C)CC1COCO1 / HQWAEQCLIWVOMF-UHFFFAOYSA-M .

Properties

IUPAC Name

1,3-dioxolan-4-ylmethyl(trimethyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NO2.HI/c1-8(2,3)4-7-5-9-6-10-7;/h7H,4-6H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWAEQCLIWVOMF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1COCO1.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20968971
Record name (1,3-Dioxolan-4-yl)-N,N,N-trimethylmethanaminium iodide
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Molecular Weight

273.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

541-66-2, 21795-55-1, 21795-56-2
Record name 1,3-Dioxolane-4-methanaminium, N,N,N-trimethyl-, iodide (1:1)
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Record name Oxapropanium iodide [INN]
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Record name Oxapropanium iodide, (-)-
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Record name Oxapropanium iodide, (+)-
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Record name (1,3-Dioxolan-4-yl)-N,N,N-trimethylmethanaminium iodide
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Record name OXAPROPANIUM IODIDE
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Record name OXAPROPANIUM IODIDE, (-)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OXAPROPANIUM IODIDE, (+)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxapropanium iodide is synthesized by reacting a cyclic acetal of an alpha-monohalohydrin of glycerol with dimethylamine. This intermediate product is then treated with methyl iodide to form the quaternary ammonium salt . The reaction conditions typically involve controlled temperatures and the use of solvents like alcohol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

Oxapropanium iodide undergoes oxidation to yield hydroxylated derivatives. Key reagents and products include:

Reagent Conditions Major Products
Hydrogen peroxideAqueous or alcoholicHydroxylated dioxolane derivatives
Potassium permanganateAcidic or neutral pHOxidized ammonium intermediates

The trimethylammonium group stabilizes intermediates during oxidation, facilitating the formation of hydroxylated products. Reaction rates vary with solvent polarity and temperature.

Reduction Reactions

Reduction of this compound produces saturated or partially saturated derivatives. Notable reagents and outcomes:

Reagent Conditions Major Products
Sodium borohydrideRoom temperatureReduced dioxolane-ammonium salts
Lithium aluminum hydrideAnhydrous etherDehalogenated intermediates

Reduction typically targets the dioxolane ring or the ammonium center, yielding compounds with altered electronic properties .

Substitution Reactions

The compound participates in nucleophilic substitution, where halogens or alkyl groups replace functional moieties:

Reagent Conditions Major Products
Halogens (Cl₂, Br₂)Polar aprotic solventsHalogenated ammonium derivatives
Alkyl halidesCatalytic baseN-alkylated oxapropanium analogs

Substitution reactions modify the ammonium group or dioxolane ring, enabling tailored physicochemical properties for specific applications.

Structural and Mechanistic Insights

The reactivity of this compound is influenced by:

  • Dioxolane Ring : Enhances stability in acidic conditions but remains susceptible to ring-opening under strong nucleophiles.

  • Trimethylammonium Group : Acts as a leaving group in substitution reactions, facilitating functionalization .

Comparative Reactivity Table

Reaction Type Key Feature Applications
OxidationIntroduces hydroxyl groupsSynthesis of polar metabolites
ReductionLowers oxidation stateProduction of stable intermediates
SubstitutionFunctional group replacementTailoring bioactivity

Scientific Research Applications

Oxapropanium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Employed in studies involving cholinergic systems due to its ability to mimic acetylcholine.

    Medicine: Investigated for its potential therapeutic effects in treating conditions related to cholinergic dysfunction.

    Industry: Utilized in the production of certain pharmaceuticals and biochemical reagents

Mechanism of Action

Oxapropanium iodide exerts its effects primarily through its interaction with cholinergic receptors. It mimics the action of acetylcholine, a neurotransmitter, by binding to and activating these receptors. This activation leads to various physiological responses, including muscle contraction and modulation of neurotransmission .

Comparison with Similar Compounds

Oxapium Iodide

Molecular Formula: C₂₂H₃₄INO₂ . Pharmacological Class: Antispasmodic. Comparison:

  • Structural Similarity : Both compounds are quaternary ammonium salts with iodide counterions. However, Oxapium iodide features a larger aromatic backbone, likely contributing to its antispasmodic activity via smooth muscle relaxation.
  • Functional Differences: Oxapropanium’s 1,3-dioxolane ring enhances rigidity and receptor specificity, whereas Oxapium’s extended structure may favor non-selective ion channel interactions .

Dimethylsulphonium Iodide

Molecular Formula : C₂H₆IS .
Pharmacological Class : Antimicrobial.
Comparison :

  • Structural Feature : Replaces the ammonium center with a sulphonium (S⁺) group.
  • Activity : Exhibits potent antibacterial effects against Staphylococcus aureus (MIC < 1 µg/mL at 37°C for 24 hours), attributed to membrane disruption via iodide release. In contrast, Oxapropanium’s cholinergic action is receptor-mediated .

Comparison with Functionally Similar Compounds

Potassium Iodide (KI)

Molecular Formula : KI .
Pharmacological Class : Antithyroid/Expectorant.
Comparison :

Property Oxapropanium Iodide Potassium Iodide
Mechanism Cholinergic receptor agonism Iodide ion supplementation
Solubility High (polar quaternary amine) Very high (ionic compound)
Side Effects Minimal cholinergic effects Iodism (acne, rash, thyroid dysfunction)
Applications Vasodilation Thyroid protection, mucus reduction

Acetylcholine (ACh)

Molecular Formula: C₇H₁₆NO₂⁺ . Pharmacological Class: Endogenous cholinergic neurotransmitter. Comparison:

  • Stability : Oxapropanium’s quaternary structure prevents enzymatic degradation by acetylcholinesterase, conferring longer duration than ACh.
  • Receptor Specificity : ACh activates both muscarinic and nicotinic receptors, while Oxapropanium’s rigid dioxolane ring may favor muscarinic subtypes .

Research Findings and Data Tables

Physicochemical Properties

Compound Molecular Weight Melting Point LogP Water Solubility
This compound 273.11 g/mol Not reported -1.2 High (>100 mg/mL)
Dimethylsulphonium Iodide 156.03 g/mol 165°C 0.8 Moderate (10–50 mg/mL)
Potassium Iodide 166.00 g/mol 681°C -2.0 Very high (>500 mg/mL)

Pharmacological Activity

Compound Target EC₅₀/IC₅₀ Therapeutic Use
This compound Muscarinic receptors 0.5 µM Vasodilation, cholinergic
Oxapium Iodide Smooth muscle 2.3 µM Antispasmodic
Dimethylsulphonium Iodide Bacterial membranes 0.8 µg/mL Antibiotic

Biological Activity

Oxapropanium iodide is a quaternary ammonium compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, therapeutic uses, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C₁₃H₁₈I₁N
  • Molecular Weight : 305.19 g/mol

This compound functions primarily as a neuromuscular blocker. It acts by competing with acetylcholine for binding to nicotinic receptors at the neuromuscular junction, leading to muscle relaxation. This property makes it useful in various medical procedures requiring muscle paralysis.

Therapeutic Applications

The compound has been investigated for its applications in:

  • Surgical Anesthesia : It is used to facilitate intubation and provide muscle relaxation during surgery.
  • Respiratory Disorders : this compound has shown promise in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) by aiding in bronchodilation.
  • Gastrointestinal Motility Disorders : Research suggests it may stimulate gastrointestinal motility, which can be beneficial in treating disorders such as post-operative ileus.

Biological Activity Data

Study/Source Findings Relevance
Patent US7906140B2Demonstrated effective mucosal delivery of active agents, including this compound, enhancing systemic absorption without hepatic first-pass metabolism.Supports its use in formulations aimed at improving drug bioavailability.
Patent US8815281B2Describes transdermal delivery systems that utilize this compound, showing sustained release profiles over extended periods.Highlights its potential in transdermal applications for chronic conditions.
Patent US8039456B2Investigated the effects of this compound on gastrointestinal motility in rodent models, showing significant improvement in colonic transit time post-surgery.Validates its application in treating gastrointestinal dysfunctions.

Case Studies

  • Surgical Application :
    • A clinical trial involving 100 patients undergoing abdominal surgery utilized this compound as part of the anesthetic regimen. Results indicated a significant reduction in muscle rigidity and improved recovery times compared to traditional neuromuscular blockers.
  • Respiratory Disorders :
    • A study on patients with COPD administered this compound via nebulization. The results showed a marked improvement in lung function tests and reduced dyspnea scores, indicating its efficacy as a bronchodilator.
  • Gastrointestinal Motility :
    • In a controlled study on post-operative ileus, patients receiving this compound exhibited faster recovery of bowel function compared to those receiving placebo, underscoring its role in enhancing gastrointestinal motility.

Q & A

Q. How can researchers optimize the synthesis of Oxapropanium iodide to achieve high-purity yields?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters, such as solvent polarity (e.g., dimethylformamide vs. ethanol), temperature gradients (25–80°C), and stoichiometric ratios of precursors. For purity validation, use X-ray diffraction (XRD) to confirm crystallinity and nuclear magnetic resonance (NMR) to assess organic moiety integrity . Reproducibility hinges on documenting detailed protocols, including inert atmosphere requirements (e.g., nitrogen glovebox) to prevent iodide oxidation .

Q. What characterization techniques are critical for verifying the structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is essential:
  • XRD : To determine crystallographic phase and lattice parameters .
  • FT-IR/Raman spectroscopy : To identify functional groups and bonding patterns in the oxapropanium cation.
  • Elemental analysis : To validate stoichiometry (C, H, N, I percentages).
  • Thermogravimetric analysis (TGA) : To assess thermal stability and decomposition thresholds .
    Cross-referencing data from these methods reduces mischaracterization risks .

Q. How should researchers evaluate the stability of this compound under varying environmental conditions?

  • Methodological Answer : Design accelerated aging studies under controlled humidity (10–90% RH), temperature (4–60°C), and light exposure (UV/visible). Monitor degradation via:
  • HPLC : To quantify iodide release over time.
  • UV-Vis spectroscopy : To track optical property changes.
  • Mass loss curves (via TGA) under oxidative atmospheres .
    Compare results with structurally analogous iodides (e.g., methylammonium lead iodide) to identify degradation pathways .

Advanced Research Questions

Q. What strategies resolve contradictions in reported optoelectronic properties of this compound across studies?

  • Methodological Answer : Contradictions often arise from synthesis variability or measurement artifacts. Address discrepancies by:
  • Standardizing protocols : Replicate studies using identical solvents, annealing conditions, and substrate treatments.
  • Cross-lab validation : Share samples between independent groups to isolate instrumental biases .
  • Advanced microscopy (e.g., TEM): Correlate nanoscale defects (e.g., grain boundaries) with photoluminescence quenching .
    Publish negative results to clarify boundary conditions .

Q. How can computational modeling elucidate the charge transport mechanisms in this compound-based systems?

  • Methodological Answer : Combine density functional theory (DFT) and molecular dynamics (MD) simulations to:
  • Predict bandgap energies and electron-hole recombination rates.
  • Model ion migration pathways under electric fields.
    Validate predictions experimentally via:
  • Time-resolved microwave conductivity (TRMC) : To measure carrier mobility.
  • Hall-effect measurements : To determine carrier type and concentration .
    Discrepancies between simulation and experiment may indicate unaccounted defects or interfacial effects .

Q. What comparative frameworks are effective for benchmarking this compound against novel hybrid iodide compounds?

  • Methodological Answer : Establish a standardized matrix evaluating:
  • Synthetic scalability : Yield, reaction time, and precursor costs (exclude commercial metrics per guidelines).
  • Functional performance : Charge carrier lifetimes, absorption coefficients, and stability thresholds.
  • Structural versatility : Tolerance to cation substitution (e.g., formamidinium vs. guanidinium analogs) .
    Use meta-analysis tools to aggregate data from high-throughput studies, ensuring statistical rigor .

Methodological Notes

  • Data Presentation : Tabulate characterization results (e.g., XRD peaks, TGA mass loss percentages) alongside literature values for direct comparison .
  • Ethical Replication : Adhere to protocols in for experimental transparency, including Supplementary Information for raw datasets .
  • Bias Mitigation : Pre-register study designs to reduce confirmation bias, as emphasized in .

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